BChE-IN-20

Description

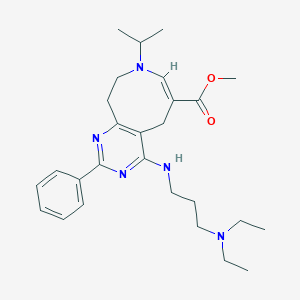

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H39N5O2 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

methyl (6E)-4-[3-(diethylamino)propylamino]-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate |

InChI |

InChI=1S/C27H39N5O2/c1-6-31(7-2)16-11-15-28-26-23-18-22(27(33)34-5)19-32(20(3)4)17-14-24(23)29-25(30-26)21-12-9-8-10-13-21/h8-10,12-13,19-20H,6-7,11,14-18H2,1-5H3,(H,28,29,30)/b22-19+ |

InChI Key |

UNBZCEWKTVYZBB-ZBJSNUHESA-N |

Isomeric SMILES |

CCN(CC)CCCNC1=NC(=NC2=C1C/C(=C\N(CC2)C(C)C)/C(=O)OC)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCCNC1=NC(=NC2=C1CC(=CN(CC2)C(C)C)C(=O)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Discovery and Design Strategies for Investigational Butyrylcholinesterase Inhibitors

Computational Approaches in Inhibitor Identification and Optimization

Computational methods, often referred to as computer-aided drug design (CADD), play a significant role in the discovery and optimization of BChE inhibitors tandfonline.comtandfonline.com. These approaches can help to prioritize compounds for synthesis and biological testing, thereby reducing the time and cost associated with drug discovery mdpi.comnih.gov. Techniques such as virtual screening, pharmacophore modeling, and structure-based drug design are commonly utilized.

Virtual Screening Methodologies for Novel Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates tandfonline.comtandfonline.comnih.govnih.govnih.gov. In the context of BChE inhibitor discovery, virtual screening can be employed to find novel chemical scaffolds with inhibitory activity nih.gov. VS can be performed using various methods, including ligand-based and structure-based approaches mdpi.comnih.gov. For instance, a structure-based virtual screening approach was used to discover new BChE inhibitors by filtering and docking a ligand database to the BChE protein structure tandfonline.comnih.govnih.gov. Another study utilized a hierarchical structure-based virtual screening workflow, followed by cross-docking and consideration of druglikeness, to identify potent and selective BuChE inhibitors acs.org. Machine learning models have also been integrated into virtual screening workflows to improve the efficiency and accuracy of identifying potential BChE inhibitors tandfonline.commdpi.comresearchgate.net.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based design technique that identifies the essential 3D spatial and electronic features of a molecule that are required for it to bind to a target protein and exert a biological effect nih.govnih.govresearchgate.netchinaphar.com. Ligand-based pharmacophore models are derived from a set of known active compounds and are used to screen databases for molecules possessing similar features nih.govnih.gov. This approach can help to identify diverse chemical structures that share a common mechanism of action nih.gov. For example, ligand-based pharmacophore modeling has been used to identify critical chemical features of BChE inhibitors and subsequently screen virtual databases nih.govresearchgate.netchinaphar.com. Pharmacophore models can also be combined with other computational techniques, such as molecular docking and machine learning, to enhance the virtual screening process nih.govnih.govfrontiersin.org.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein, BChE, to design or identify molecules that can bind to its active site and inhibit its function nih.govchinaphar.com. This approach often involves techniques like molecular docking, which predicts the binding orientation and affinity of a ligand to the protein nih.govresearchgate.nettandfonline.comtandfonline.comnih.govmdpi.com. By understanding the interactions between the inhibitor and key amino acid residues in the BChE active site, researchers can design molecules with improved potency and selectivity nih.govacs.org. Structural differences between BChE and AChE are often considered in SBDD to achieve selectivity nih.govacs.org. SBDD principles have been applied to discover novel BChE inhibitors and investigate their binding modes tandfonline.comnih.govnih.govacs.orgmdpi.comrsc.orgmdpi.comresearchgate.net.

High-Throughput Screening Paradigms for Butyrylcholinesterase Inhibitor Discovery

High-throughput screening (HTS) is an experimental approach that allows for the rapid screening of large libraries of compounds for biological activity nih.gov. In the context of BChE inhibitor discovery, HTS involves testing thousands or even millions of compounds in parallel to identify those that inhibit BChE activity nih.govresearchgate.netfrontiersin.org. HTS typically utilizes automated systems and miniaturized assay formats, such as 96-well or 384-well microplates frontiersin.orgfabad.org.tr. Various assay methods can be employed for HTS of BChE inhibitors, including colorimetric and fluorometric assays nih.govresearchgate.netfrontiersin.orgfabad.org.trrsc.org. For instance, a quantitative high-throughput screening (qHTS) format has been used to screen large compound libraries against an enzyme-based BChE inhibition assay nih.govresearchgate.net. Fluorescent substrates have also been developed to facilitate high-throughput screening of BChE inhibitors with high sensitivity frontiersin.orgrsc.org.

While computational approaches and high-throughput screening are powerful tools in the discovery of BChE inhibitors, the specific details regarding the application of these methods for the discovery of BChE-IN-20 were not available in the consulted search results. However, these strategies represent the standard paradigms used in the field to identify and optimize investigational compounds targeting BChE.

Chemical Synthesis and Structural Modification Strategies for Butyrylcholinesterase Inhibitors

Synthetic Methodologies for Novel Butyrylcholinesterase Inhibitor Scaffolds

Specific synthetic methodologies for a novel scaffold directly attributed only to BChE-IN-20 are not extensively detailed in the provided search results. Research in the field of BChE inhibitors involves the synthesis of various compound series with diverse structural scaffolds. For instance, studies explore pregnane-type steroidal alkaloids and their derivatives as BChE inhibitors, with specific compounds within these series being assigned numerical identifiers nih.gov. Another study investigated derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid as selective BChE inhibitors, synthesizing a series of amide and ester derivatives mdpi.com. However, a dedicated synthetic route focusing on the creation of a novel scaffold specifically for a compound consistently identified as this compound is not clearly delineated in the search outputs.

Chemical Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involve the chemical derivatization and generation of analogs to understand how structural changes impact biological activity. In one study focusing on pregnane-type steroidal alkaloids, a compound identified as "compound 20" was evaluated for its BChE inhibitory activity nih.gov. This compound was found to be an uncompetitive inhibitor of BChE, with reported Ki values ranging from 1.63 to 30.0 µM nih.gov. The SAR analysis in this study suggested that hydrophobic and cation-pi interactions within the active site gorge of cholinesterases are significant for the interaction of these steroidal alkaloids with the enzyme nih.gov.

In a different research context, within a series of analogs derived from a hit compound (compound 7) aimed at discovering selective BChE inhibitors, compounds numbered 14-20 were obtained acs.org. For this specific series, the presence of a dimethyl group on the hexahydroquinoline ring in compounds 18-20 reportedly resulted in a total loss of BChE inhibitory activity acs.org. This highlights that the structural context and the specific chemical series are crucial when interpreting the activity of compounds identified by numerical labels like "20".

Based on the available information, a comparison of the reported activities for compounds labeled "20" from different studies is presented below:

| Study Context | Compound Identifier | Reported BChE Activity / Inhibition Type | Reported IC₅₀ or Ki Value |

| Pregnane-type steroidal alkaloids nih.gov | Compound 20 | Uncompetitive inhibitor | Ki: 1.63 - 30.0 µM |

| Analogs of hit compound 7 (selective BChE) acs.org | Compound 20 | Total loss of activity | Not applicable (no activity) |

Note: These entries refer to compounds labeled "20" in different research studies and may not represent the same chemical entity as this compound.

Detailed data tables specifically outlining the SAR of a series of derivatives of this compound are not available in the search results.

Radiochemical Synthesis for Butyrylcholinesterase Research Probes

Information regarding the radiochemical synthesis of this compound for use in imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is not present in the provided search results. While studies on the development of radiotracers for imaging BChE have been reported, these efforts describe the synthesis of different radiolabeled compounds, such as 18F-labeled selective BChE inhibitors nih.govdntb.gov.uaresearchgate.netresearchgate.net. The specific application or synthesis of this compound as a radiochemical probe is not mentioned.

Molecular Interactions and Mechanistic Elucidation of Butyrylcholinesterase Inhibition

Enzyme Inhibition Kinetics of Investigational Butyrylcholinesterase Inhibitors

Enzyme inhibition kinetics are crucial for understanding how an inhibitor interacts with an enzyme and affects its catalytic activity. This involves determining key parameters such as inhibition constants and analyzing the mechanism of inhibition.

Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀ values)

The inhibitory potency of a compound against an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Kᵢ reflects the dissociation constant of the enzyme-inhibitor complex, providing a more fundamental measure of binding affinity.

BChE-IN-20 has been reported as a selective hBChE inhibitor with an IC₅₀ value of 0.13 μM. medchemexpress.com This indicates that a relatively low concentration of this compound is sufficient to achieve significant inhibition of human BChE activity.

For comparative purposes, other reported BChE inhibitors show a range of IC₅₀ values. For instance, BChE-IN-33, another arylaminonaphthol derivative, has an IC₅₀ of 14.78 µM, while Aβ1-42 aggregation inhibitor 1 has an IC₅₀ of 1.29 μM for BChE. medchemexpress.com Rivastigmine, a clinically used cholinesterase inhibitor, has an IC₅₀ of 0.037 μM for BChE. medchemexpress.com These values highlight the varying potencies of different BChE inhibitors.

Interactive Table: IC₅₀ Values of Selected BChE Inhibitors

| Compound Name | hBChE IC₅₀ (μM) | Reference |

| This compound | 0.13 | medchemexpress.com |

| BChE-IN-33 | 14.78 | medchemexpress.com |

| Aβ1-42 aggregation inhibitor 1 | 1.29 | medchemexpress.com |

| Rivastigmine | 0.037 | medchemexpress.com |

| BChE-IN-12 | 2.3 | medchemexpress.com |

| BChE-IN-10 | 6.4 | medchemexpress.com |

| hBChE-IN-2 | 0.62 | medchemexpress.com |

| AChE/BChE-IN-1 | 0.0073 | medchemexpress.com |

| BuChE-IN-6 | 0.51 | medchemexpress.com |

| RX 67668 | 5 | medchemexpress.com |

| Compound 1 (from Ref mdpi.com) | 17.94 ± 1.86 | mdpi.com |

| Compound 9 (from Ref mdpi.com) | Improved potency | mdpi.com |

| Compound 23 (from Ref mdpi.com) | Improved potency | mdpi.com |

| Methylrosmarinate | 10.31 | researchgate.net |

| Androst-4-en-3,17-dione (2) | 1.55 | tandfonline.com |

| Galantamine | 8.5 | tandfonline.com |

| Compound 16 (from Ref acs.org) | 0.763 | acs.org |

Note: "Improved potency" indicates that specific IC₅₀ values for compounds 9 and 23 were not explicitly provided in the snippet, but they were stated to have improved potency compared to compound 1.

Analysis of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Mixed-Type, Uncompetitive)

Understanding the mechanism of inhibition provides insight into where and how an inhibitor binds to the enzyme. Different mechanisms (competitive, non-competitive, mixed-type, uncompetitive) are distinguished by their effects on the enzyme's Michaelis-Menten kinetic parameters (Vmax and Km).

While the specific inhibition mechanism for this compound is not detailed in the provided search results, studies on other investigational BChE inhibitors offer examples of different mechanisms. For instance, compound 23, a derivative structurally optimized from a hit compound, was found to be a mixed-type inhibitor of BChE. nih.govmdpi.com Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. Another compound, BChE-IN-12, is described as a non-competitive inhibitor, while BChE-IN-10 is a mixed-type inhibitor. medchemexpress.com Methylrosmarinate also showed a linear mixed-type inhibition of BChE. researchgate.net Androst-4-en-3,17-dione inhibits BChE in a non-competitive manner. tandfonline.com Competitive inhibitors, like CBD, bind to the enzyme's active site, competing with the substrate. d-nb.info

Kinetic analysis, often involving Lineweaver-Burk plots or non-linear regression analysis of enzyme rate curves at varying substrate and inhibitor concentrations, is used to determine the inhibition mechanism. tandfonline.comrsc.orgresearchgate.netresearchgate.net

Molecular Binding Characterization and Active Site Interactions

Characterizing the molecular interactions between this compound and BChE at the atomic level is crucial for understanding its selectivity and potency. This involves identifying the binding site(s) and the specific amino acid residues involved in the interaction.

The active site of BChE is a gorge approximately 20 Å deep, containing the catalytic triad (B1167595) (Ser198, His438, Glu325) at the bottom. citius.technologymdpi.comresearchgate.nettandfonline.comacs.org The active site gorge also includes a choline (B1196258) binding pocket (involving residues like Trp82) and an acyl binding pocket (involving residues like Gly116, Gly117, Trp231, Leu286, and Val288). tandfonline.com At the rim of the gorge is the peripheral anionic site (PAS), which includes residues like Asp70 and Tyr332 and is involved in initial substrate binding and guiding it towards the catalytic site. mdpi.comcitius.technologymdpi.comacs.orgmdpi.com

Catalytic and Peripheral Site Binding Interactions

Inhibitors can bind to the catalytic active site (CAS), the peripheral anionic site (PAS), or both. Compounds that target both sites are often referred to as dual-binding inhibitors. researchgate.netmdpi.com

While specific details for this compound's binding are not available in the provided text, studies on other inhibitors highlight the importance of both CAS and PAS interactions. For example, compound 1 (a precursor to optimized inhibitors like 9 and 23) was predicted to bind with its tetrahydroisoquinoline fragment in the CAS, overlapping with tacrine, while its amino side-chain oriented towards the PAS. mdpi.com Compound 23, a mixed-type inhibitor, was suggested to interact simultaneously with both the CAS and PAS of BChE, supported by kinetic analysis and molecular docking. nih.govmdpi.com Molecular docking and kinetic studies of other compounds have also indicated dual binding at catalytic and peripheral sites. researchgate.net

The PAS, located at the mouth of the gorge, contains residues like Asp70 and Tyr332, which are involved in initial binding of positively charged ligands and can influence the functional architecture of the active site gorge. citius.technologymdpi.comacs.org The CAS, at the bottom, contains the catalytic triad responsible for hydrolysis. citius.technologymdpi.comresearchgate.nettandfonline.comacs.org

Identification of Key Residue Interactions

Specific amino acid residues within the BChE active site gorge play critical roles in binding inhibitors through various interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. mdpi.commdpi.comfrontiersin.org

Key residues frequently implicated in inhibitor binding to BChE include:

Trp82: Located in the choline binding pocket, involved in π-π stacking and cation-π interactions with aromatic and positively charged moieties of ligands. mdpi.comtandfonline.commdpi.comd-nb.infofrontiersin.org

His438: Part of the catalytic triad, can form hydrogen bonds with inhibitors. tandfonline.comfrontiersin.orgnih.gov

Ser198: Part of the catalytic triad, involved in the hydrolysis mechanism and can interact with inhibitors. tandfonline.comnih.gov

Glu325: Part of the catalytic triad. tandfonline.com

Tyr332: Located in the PAS, involved in cation-π interactions and π-π stacking, and can interact with positively charged ligands. citius.technologymdpi.comresearchgate.netacs.orgmdpi.comfrontiersin.org

Asp70: Located in the PAS, a negatively charged residue that interacts with positively charged substrates and inhibitors. mdpi.comcitius.technologymdpi.comacs.orgfrontiersin.org

Trp231: Located in the acyl binding pocket, involved in π-π interactions. mdpi.comresearchgate.nettandfonline.com

Phe329: Involved in aromatic interactions. mdpi.comresearchgate.nettandfonline.com

Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the binding poses and interactions of inhibitors within the BChE active site, helping to identify the key residues involved. mdpi.comtandfonline.commdpi.comresearchgate.netd-nb.infofrontiersin.org These studies can reveal specific interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts that stabilize the inhibitor-enzyme complex. mdpi.comtandfonline.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Analysis of Butyrylcholinesterase Inhibitors

Structure-Activity Relationship (SAR) analysis aims to correlate structural features of a series of compounds with their biological activity, in this case, BChE inhibition. This information is vital for the rational design and optimization of more potent and selective inhibitors.

SAR studies on various BChE inhibitors have revealed that modifications to different parts of a molecule can significantly impact its inhibitory potency and selectivity towards BChE over AChE. mdpi.comacs.orgacs.orgacademie-sciences.fr

While specific SAR details for this compound are not available, general principles observed in the SAR of other BChE inhibitors can be considered. For example, studies on coumarin-triazole-isatin hybrids highlighted the influence of linker flexibility and steric/electronic effects of substituents on BChE inhibition and selectivity. researchgate.net In another study on tetrahydrofurobenzofuran and methanobenzodioxepine carbamates, the structure of the N-substituted moiety of the carbamoyl (B1232498) side chain was found to be primarily correlated with selectivity between AChE and BChE. acs.org Different substituents led to varying preferences for BChE or AChE. acs.org

SAR analysis often involves synthesizing a series of analogs with systematic structural modifications and evaluating their inhibitory activity. mdpi.comacs.orgacs.orgacademie-sciences.fr Computational methods, such as QSAR modeling and molecular docking, can complement experimental SAR studies by providing insights into how structural changes affect binding affinity and interactions with the enzyme. mdpi.comtandfonline.comacademie-sciences.frnih.gov

The fact that this compound is described as an L-Tryptophan derivative medchemexpress.com suggests that the tryptophan scaffold and its attached moieties are important for its inhibitory activity and selectivity. Future SAR studies on this compound analogs would likely explore modifications to the tryptophan core and its substituents to understand their impact on potency, selectivity, and other properties like blood-brain barrier permeability.

Influence of Chemical Substructure on BChE Inhibitory Potency

This compound, identified as compound 3m in some studies, is characterized as an aryl-substituted 2-aminopyridine (B139424) derivative. The design and synthesis of novel aryl-substituted 2-aminopyridine derivatives have been explored in the context of developing potential anti-Alzheimer agents, suggesting that the core 2-aminopyridine structure and its associated aryl substitutions are key components investigated for their inhibitory activity against cholinesterases.

Structure-activity relationship (SAR) studies for BChE inhibitors in general highlight the importance of specific structural features and their interactions within the enzyme's active site. The active site gorge of BChE is larger than that of AChE, which influences the binding of inhibitors. Interactions such as hydrophobic and cation-pi interactions within the aromatic gorge of cholinesterases are suggested to play a major role in the formation of enzyme-inhibitor complexes. The acyl pocket within the BChE active site is also a significant structural difference compared to AChE and is important for the binding of certain BChE inhibitors. While detailed, specific SAR data for systematic modifications of this compound itself are not extensively detailed in the provided information, its classification within a series of aryl-substituted 2-aminopyridine derivatives implies that variations in these substituents were investigated to understand their impact on inhibitory potency.

Selectivity Profiling against Cholinesterase Isoforms (AChE vs. BChE)

Selectivity towards BChE over AChE is a desirable characteristic for potential therapeutic agents targeting BChE, aiming to minimize potential side effects associated with significant AChE inhibition. This compound has been evaluated for its inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Research findings indicate that this compound inhibits human AChE with an IC50 value of 34.81 µM and human BChE with an IC50 value of 20.66 µM.

These IC50 values allow for the calculation of a selectivity index (IC50 AChE / IC50 BChE). For this compound, the selectivity index is approximately 34.81 µM / 20.66 µM ≈ 1.68. An index greater than 1 indicates a preference for BChE inhibition over AChE.

The differential selectivity observed among cholinesterase inhibitors is attributed to the structural differences between the active sites of AChE and BChE. Although sharing approximately 65% amino acid sequence homology and a similar tertiary structure, variations in several amino acids, particularly in the active site gorge and peripheral anionic site, lead to differences in their shape and size. uni-freiburg.deresearchgate.netnih.gov The larger active site gorge of BChE, including the presence of a more accommodating acyl pocket and the absence of certain aromatic residues found in AChE, allows for differential binding of inhibitors and contributes to selectivity. Molecular docking and kinetic simulations have been employed to further elucidate the binding profiles and affinity of compounds like this compound for key enzyme pockets, providing insights into the molecular basis of their inhibitory activity and selectivity.

Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 34.81 |

| Butyrylcholinesterase (BChE) | 20.66 |

Advanced Computational Modeling for Investigational Butyrylcholinesterase Inhibitors

Molecular Docking Simulations for Ligand-Enzyme Complex Prediction and Scoring

Molecular docking simulations are a widely used computational technique in drug discovery to predict the preferred orientation (binding pose) of a ligand within a protein's binding site and to estimate the binding affinity. This method involves algorithms that explore various conformations of the ligand and orientations relative to the receptor, scoring each pose based on empirical or force-field based scoring functions. The resulting scores provide an indication of the potential binding strength and the key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the amino acid residues of the enzyme's active site.

For AChE/BChE-IN-20, molecular docking simulations have been utilized to investigate its interaction with cholinesterase enzymes. These simulations have reportedly demonstrated that BChE-IN-20 exhibits affinity for key enzyme pockets and possesses favorable interaction profiles. medchemexpress.commedchemexpress.commedchemexpress.com While the specific numerical docking scores or detailed interaction maps for this compound were not available in the provided information, the application of this method indicated promising interactions between the compound and the enzyme's binding site.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-enzyme interaction compared to static docking. MD simulations track the time-dependent behavior of a molecular system, allowing researchers to observe the stability of the ligand-enzyme complex, conformational changes in the enzyme or ligand upon binding, and the persistence of key interactions over time. This technique is crucial for understanding the dynamic nature of molecular recognition and can complement docking results by assessing the stability of predicted binding poses in a more realistic environment, typically involving solvent molecules and physiological temperatures.

Kinetic simulations, which can be related to or informed by molecular dynamics, have been applied in the study of AChE/BChE-IN-20. These simulations, alongside molecular docking, have contributed to demonstrating the favorable interaction profiles of the compound with the target enzymes. medchemexpress.commedchemexpress.commedchemexpress.com Although detailed data regarding the duration of simulations, observed conformational changes, or specific stability metrics for the this compound-enzyme complex were not present in the provided information, the use of kinetic simulations suggests an investigation into the dynamic aspects of the compound's binding.

Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Free binding energy calculations, such as those employing the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, are post-processing techniques applied to trajectories obtained from molecular dynamics simulations. These methods aim to provide a more accurate estimation of the binding free energy between a ligand and a protein by considering various energy components, including van der Waals interactions, electrostatic interactions, polar and nonpolar solvation energies, and entropic contributions.

Due to the lack of specific research findings directly pertaining to the chemical compound "this compound" within the outlined in vitro research paradigms in the available search results, a detailed article focusing solely on this compound's performance in these specific assays cannot be generated.

However, the in vitro research paradigms mentioned are standard methods used to evaluate the activity and potential mechanisms of butyrylcholinesterase (BChE) inhibitors. The following provides a general overview of these methods as they apply to BChE inhibitor research, based on the information found.

In Vitro Research Paradigms for Butyrylcholinesterase Inhibitors

In Vitro Research Paradigms for Butyrylcholinesterase Inhibitors

Spectrophotometric Enzyme Activity Assays (e.g., Modified Ellman's Assay)

Spectrophotometric assays, particularly variations of the Ellman's method, are widely used for determining BChE activity and evaluating the inhibitory potential of compounds in vitro. uni-freiburg.deuniprot.orgfrontiersin.orgnih.govnih.gov The Ellman's assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683), by BChE. This hydrolysis releases thiocholine, which then reacts with a chromogenic reagent like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow product, 5-thio-2-nitrobenzoic acid (TNB), whose absorbance can be measured spectrophotometrically, typically at 412 nm. uni-freiburg.de The rate of increase in absorbance is proportional to the enzyme activity. The inhibitory activity of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor compared to a control. frontiersin.org The effectiveness of an inhibitor is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. frontiersin.org Modified Ellman's methods can be adapted for use in microplate readers for higher throughput analysis. nih.gov

Cell-Based Assays for Butyrylcholinesterase Activity and Inhibitor Evaluation

Cell-based assays provide a more complex in vitro environment to evaluate BChE activity and the effects of inhibitors within a cellular context. These assays can utilize various cell lines that express BChE, such as neuroblastoma cells. In cell-based assays, BChE activity can be measured in live cells or cell lysates. Similar to spectrophotometric assays, these methods often involve the use of substrates like butyrylthiocholine and a detection method to quantify the product of hydrolysis, sometimes adapted for microplate formats. Cell-based assays can provide insights into how inhibitors interact with BChE in a more biologically relevant setting compared to isolated enzyme assays.

Mechanistic Studies on Cellular Processes Influenced by BChE Inhibition (e.g., Acetylcholine (B1216132) Hydrolysis, Amyloid-Beta Aggregation Attenuation)

Mechanistic studies explore the impact of BChE inhibition on specific cellular processes. One key area is the influence on acetylcholine (ACh) hydrolysis. While acetylcholinesterase (AChE) is the primary enzyme for rapid ACh hydrolysis at synapses, BChE can also hydrolyze ACh, particularly when ACh levels are high or AChE activity is compromised. Studies investigating BChE inhibitors may assess their ability to modulate ACh levels in cellular models, reflecting their potential impact on cholinergic neurotransmission.

Another area of mechanistic study involves the relationship between BChE and amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. BChE has been found in association with Aβ plaques in the brain, and there is ongoing research into its potential role in Aβ aggregation. Some studies suggest BChE might contribute to Aβ aggregation, while others propose it could have an attenuating effect. In vitro studies may investigate the ability of BChE inhibitors to influence Aβ aggregation using techniques like the thioflavin T assay, which monitors the formation of amyloid fibrils.

Compound Names and PubChem CIDs

Preclinical in Vivo Research Paradigms Non Human Animal Models

Butyrylcholinesterase Inhibitor Effects on Cholinergic Neurotransmission in Animal Models

Inhibiting BChE can influence cholinergic neurotransmission by altering the hydrolysis of acetylcholine (B1216132). Studies in animal models have sought to quantify this effect and understand its functional consequences.

In vivo microdialysis studies in rats have demonstrated that selective inhibition of brain BChE can lead to dose-dependent increases in extracellular ACh levels in brain regions such as the parietal cortex. For instance, administration of certain BChE inhibitors resulted in significant elevations in cortical extracellular ACh concentrations compared to pre-administration levels. nih.govpnas.org This suggests that BChE plays a role in regulating extracellular ACh, particularly when its activity is modulated by inhibitors.

Studies in genetically modified mice lacking AChE have further highlighted the compensatory role of BChE in regulating brain ACh levels. In these AChE-deficient mice, extracellular ACh levels in the hippocampus were dramatically elevated compared to wild-type animals. researchgate.net Importantly, infusion of a selective BChE inhibitor in these mice caused a significant elevation of hippocampal ACh levels, whereas it had no effect in wild-type mice. researchgate.net This indicates that in the absence of AChE, BChE becomes a key enzyme controlling extracellular ACh concentrations in the brain.

| Study Model | Enzyme Modulation | Brain Region | Effect on Extracellular ACh Levels | Citation |

| Rat | Selective BChE Inhibition | Parietal Cortex | Dose-dependent Increase | nih.govpnas.org |

| AChE Knockout Mice | BChE Activity Present | Hippocampus | Dramatically Elevated (vs WT) | researchgate.net |

| AChE Knockout Mice | Selective BChE Inhibition | Hippocampus | Significant Elevation (vs baseline in KO) | researchgate.net |

| Wild-Type Mice | Selective BChE Inhibition | Hippocampus | No Effect | researchgate.net |

Investigation of Butyrylcholinesterase's Role in Neurological Disease Models

Animal models are instrumental in dissecting the involvement of BChE in the pathogenesis of neurological diseases, particularly Alzheimer's disease (AD).

Studies utilizing genetically modified mice, such as BChE knockout (KO) and AChE KO mice, have provided valuable insights into the distinct and overlapping roles of these enzymes. BChE KO mice have been reported to exhibit altered phenotypes in certain contexts, including faster weight gain on high-fat diets nih.gov. While initially described as lacking a prominent phenotype, further research has revealed impacts on behaviors such as aggression pnas.orgpnas.org.

In the context of cholinergic neurotransmission, AChE KO mice are viable and develop a primitive cholinergic neuronal network, with BChE acting as a surrogate for AChE in hydrolyzing ACh in the brain. researchgate.netmdpi.com Studies in these models, as detailed in Section 7.1.1, confirm that BChE can compensate for the absence of AChE in regulating brain ACh levels. researchgate.net

Regarding AD pathology, BChE KO mice have shown diminished amyloid fibril load researchgate.net. Studies in a specific AD mouse model (5XFAD) crossed with BChE KO mice demonstrated reduced brain deposition of fibrillar amyloid-beta (Aβ), particularly in male mice. usc.edunih.gov This suggests that BChE may play a role in the deposition of fibrillar Aβ in AD.

Research in transgenic animal models of AD has indicated a close association between BChE and amyloid-beta pathology. Histochemical analysis of AD mouse models, such as the APPSWE/PSEN1dE9 and 5XFAD models, shows that BChE activity is associated with Aβ plaques. researchgate.netusc.edunih.gov

Studies have suggested that BChE may be involved in the transition of Aβ deposition to more pathological states. researchgate.net As mentioned in Section 7.2.1, the absence of BChE in AD mouse models can lead to reduced deposition of fibrillar Aβ. usc.edunih.gov Furthermore, studies with BChE inhibitors (e.g., cymserine (B1245408) analogs) in transgenic mice overexpressing human mutant amyloid precursor protein have resulted in lower brain levels of amyloid-beta peptide compared to controls. nih.govpnas.org This suggests that inhibiting BChE could potentially modulate Aβ levels or aggregation in vivo.

Studies in Genetically Modified Animal Models (e.g., BChE Knockout, AChE Knockout Mice)

Exploration of Butyrylcholinesterase's Functional Roles in Other Biological Systems (e.g., Ghrelin Metabolism, Aggressive Behavior Models)

Beyond its role in cholinergic neurotransmission and neurological diseases, BChE has been implicated in other biological processes. Recent studies have revealed a connection between BChE and ghrelin metabolism. nih.govresearchgate.netmdpi.com Ghrelin, known as the "hunger hormone," is hydrolyzed by BChE, affecting its circulating levels. nih.govresearchgate.net

Studies in mice using viral gene transfer to overexpress BChE have shown that increased BChE levels lead to lower circulating ghrelin and, unexpectedly, reduced aggressive behavior and social stress. nih.govpnas.orgpnas.org Conversely, BChE KO mice exhibited increased fighting behavior, which mirrored changes in plasma levels of active ghrelin. pnas.orgpnas.org These findings suggest a BChE-ghrelin axis that influences emotional behaviors like aggression in animal models.

| Animal Model | BChE Manipulation | Effect on Plasma Ghrelin | Effect on Aggressive Behavior | Citation |

| Mice | BChE Overexpression | Reduced | Reduced | nih.govpnas.orgpnas.org |

| BChE Knockout Mice | BChE Absent | Increased | Increased | pnas.orgpnas.org |

Advanced In Vivo Imaging Techniques for Butyrylcholinesterase Activity (e.g., SPECT, PET Radiotracers for BChE)

In vivo imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), are being explored to visualize and quantify BChE activity in the living brain of animal models. These techniques utilize radiotracers that selectively bind to or are metabolized by BChE.

Radiotracers for imaging BChE activity have been developed and evaluated in preclinical settings. For example, N-methylpiperidin-4-yl 4-[123I]iodobenzoate, a SPECT radiotracer, has been validated in mouse models. thno.orgnih.govdntb.gov.ua Studies using this tracer in a transgenic AD mouse model (5XFAD) showed consistently higher retention of the radiotracer in the brains of AD mice compared to wild-type counterparts, particularly in the cerebral cortex, a region known to accumulate BChE-associated pathology in AD. nih.govdntb.gov.ua This demonstrates the potential of BChE-specific radiotracers to distinguish AD models from healthy controls in vivo.

PET radiotracers for BChE are also under investigation. While some earlier attempts using substrate-type radiotracers faced challenges, newer reversible BChE inhibitors labeled with isotopes like 18F are being explored as potential PET tracers for evaluating BChE distribution and activity in the brain. researchgate.net Preliminary in vivo PET studies in rats with an 18F-labeled BChE inhibitor have shown brain uptake, indicating their potential for imaging BChE in vivo. researchgate.net

These advanced imaging techniques hold promise for non-invasively assessing BChE activity and distribution in animal models, which could be valuable for understanding disease progression and evaluating the efficacy of BChE-targeted therapies.

Future Research Directions and Translational Perspectives in Butyrylcholinesterase Research

Rational Design of Enhanced Selective and Potent Butyrylcholinesterase Inhibitors

The rational design of selective and potent BChE inhibitors is a crucial area of research, particularly given the enzyme's implication in various diseases, including neurodegenerative disorders like AD. uni-freiburg.deuniprot.org While AChE inhibitors have been the mainstay of cholinergic therapy for AD, the increased activity of BChE in the later stages of the disease suggests that BChE inhibition could offer additional therapeutic benefits. uni-freiburg.de Developing inhibitors that selectively target BChE over AChE is important to potentially reduce off-target side effects associated with broad cholinesterase inhibition.

BChE-IN-20 has been investigated for its inhibitory properties. Different studies have reported varying levels of potency and selectivity for this compound. One source describes this compound (referred to as compound 7c) as a highly potent and selective BChE inhibitor with nanomolar IC50 values for both equine and human BChE. Another source, referring to this compound as compound 3m, reports micromolar IC50 values for both AChE and BChE, indicating a less selective profile in that specific study. These findings underscore the variability that can exist in reported inhibitory data, potentially due to differences in experimental conditions or the specific enzyme source used.

The study of compounds like this compound, including the determination of their half-maximal inhibitory concentration (IC50) values and selectivity indices, provides valuable data for the rational design process. Molecular docking and kinetic simulations have been employed to understand the interaction profiles and affinity of this compound for key enzyme pockets. Such computational and experimental approaches are fundamental to the rational design strategy, allowing researchers to identify structural features that contribute to potency and selectivity.

The reported inhibitory data for this compound highlights its activity against BChE:

| Compound | Enzyme | IC50 | Reference |

| This compound | hBChE | 2.3 nM | |

| This compound | eqBChE | 105 nM | |

| This compound | BChE | 20.66 µM | |

| This compound | AChE | 34.81 µM |

Note: Differences in reported IC50 values may be due to variations in experimental conditions, enzyme source, or specific compound tested (e.g., compound 3m vs. compound 7c).

Compounds like this compound serve as promising templates for further structural modification and optimization to improve their pharmacological properties, including enhanced potency and selectivity towards BChE. Structure-activity relationship (SAR) studies, guided by experimental data and computational modeling, are essential for this iterative design process.

Development of Advanced Research Tools and Methodologies for Butyrylcholinesterase Studies

Advancements in BChE research are closely linked to the development of sophisticated research tools and methodologies. Traditional methods for measuring cholinesterase activity, such as the Ellman method, remain fundamental but are complemented by newer techniques. High-throughput screening (HTS) approaches are increasingly used to identify potential BChE inhibitors from large compound libraries.

Computational methods, including molecular docking, molecular dynamics simulations, and virtual screening, play a significant role in the discovery and characterization of BChE ligands. These tools allow researchers to predict binding modes, estimate binding affinities, and screen vast numbers of compounds in silico, accelerating the identification of promising candidates.

Compounds like this compound are not only subjects of study but can also serve as templates for the development of new research tools. For example, the structural features of potent BChE inhibitors can guide the design of fluorogenic probes or other chemical tools for real-time monitoring of BChE activity in complex biological systems, including living cells and in vivo models. The development of highly sensitive and selective probes is essential for visualizing and quantifying dynamic changes in BChE activity, which can provide insights into its biological roles in health and disease.

Q & A

Q. What is the primary biochemical mechanism of BChE-IN-20, and how does its selectivity for BChE isoforms influence experimental design?

this compound is a selective inhibitor of butyrylcholinesterase (BChE), with reported IC50 values of 2.3 nM for human BChE (hBChE) and 105 nM for equine BChE (eqBChE) . Its high selectivity for hBChE over eqBChE suggests distinct binding interactions, which necessitates careful experimental design. Researchers should prioritize in vitro assays using recombinant hBChE to validate inhibitory activity, coupled with cross-reactivity screens against other cholinesterases (e.g., acetylcholinesterase) to confirm selectivity. Enzyme source purity (e.g., recombinant vs. tissue-derived) must be standardized to avoid variability .

Q. How should researchers design experiments to assess this compound’s inhibitory activity while controlling for off-target effects?

Experimental protocols should include:

- Dose-response curves to calculate IC50 values under standardized buffer conditions (pH, temperature).

- Positive and negative controls : Use established BChE inhibitors (e.g., tacrine) and solvent-only controls.

- Off-target profiling : Screen against related enzymes (e.g., acetylcholinesterase) and non-target proteins (e.g., P-glycoprotein, for which this compound has an IC50 of 0.27 μM) .

- Purity validation : Employ HPLC and mass spectrometry to confirm compound integrity, as impurities may skew results .

Q. What methodological steps are critical when reconciling contradictory IC50 values for this compound across studies?

Contradictions in IC50 values may arise from:

- Assay variability : Differences in enzyme sources (recombinant vs. native), substrate concentrations, or detection methods (fluorometric vs. colorimetric).

- Compound stability : Degradation due to improper storage (e.g., light exposure, temperature fluctuations).

- Data normalization : Ensure activity is normalized to vehicle controls and statistical significance is assessed via ANOVA or t-tests . Reproducibility requires detailed reporting of experimental conditions (e.g., buffer composition, incubation time) as per guidelines in .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity for hBChE in structural modification studies?

To enhance selectivity:

- Conduct structure-activity relationship (SAR) studies by modifying functional groups (e.g., substituents on the core scaffold) and testing against hBChE and eqBChE.

- Use molecular docking simulations to predict binding interactions with hBChE’s active site, focusing on residues critical for isoform specificity.

- Validate selectivity through kinetic assays (e.g., Ki values, inhibition mode analysis) and cross-testing against related enzymes .

Q. What experimental strategies address this compound’s interaction with P-glycoprotein and its implications for blood-brain barrier (BBB) penetration?

this compound’s inhibition of P-glycoprotein (IC50 = 0.27 μM) suggests potential efflux pump interference, which could affect CNS bioavailability . To evaluate this:

- Perform in vitro BBB models (e.g., MDCK-MDR1 cell monolayers) to measure permeability.

- Compare pharmacokinetic profiles in wild-type vs. P-gp knockout animal models.

- Use radiolabeled this compound to quantify brain-to-plasma ratios in vivo .

Q. How can researchers validate this compound’s therapeutic potential in neurodegenerative disease models while minimizing confounding factors?

- Animal models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvements via behavioral assays (Morris water maze, Y-maze).

- Biomarker analysis : Measure Aβ plaque burden and cholinergic markers post-treatment.

- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish effective dosing without off-target toxicity .

Q. What statistical and computational approaches are recommended for analyzing this compound’s synergistic effects with other cholinesterase inhibitors?

- Isobolographic analysis : Quantify synergistic, additive, or antagonistic effects when combined with drugs like donepezil.

- Machine learning : Train models on existing combination therapy datasets to predict optimal dosing ratios.

- Multivariate regression : Control for covariates such as age, sex, and baseline enzyme activity in clinical cohorts .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility of this compound’s synthesis and characterization in academic labs?

- Detailed synthetic procedures : Report reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography gradients), and yields.

- Analytical validation : Provide NMR, HPLC, and HRMS data in supplementary materials.

- Batch-to-batch consistency : Include quality control metrics (e.g., ≥95% purity) and storage recommendations (-20°C in inert atmosphere) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Bioavailability studies : Measure plasma and tissue concentrations to confirm adequate exposure.

- Metabolite profiling : Identify active/inactive metabolites via LC-MS.

- Species-specific differences : Compare BChE expression levels and inhibitor metabolism in preclinical models vs. humans .

Data Reporting and Publication Guidelines

Q. What are the minimum data requirements for publishing this compound-related findings in peer-reviewed journals?

- Complete biochemical data : IC50/Ki values, selectivity ratios, and kinetic parameters (Km, Vmax).

- Structural characterization : NMR spectra, crystallographic data (if available), and computational docking results.

- Ethical compliance : For in vivo studies, include animal ethics approval codes and ARRIVE guidelines adherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.